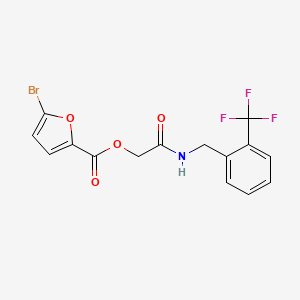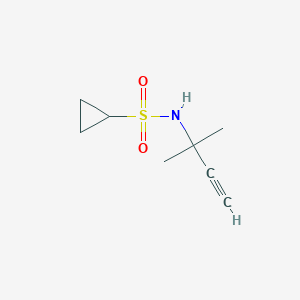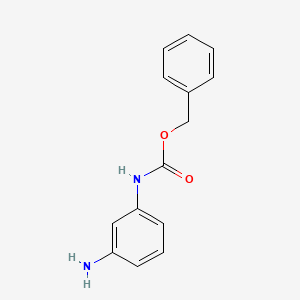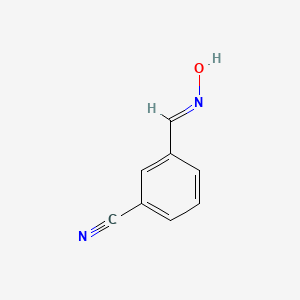![molecular formula C21H23N3O B2424855 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylbenzimidazole CAS No. 2418728-60-4](/img/structure/B2424855.png)
2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylbenzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as CPI-1205 and is being studied for its ability to inhibit the activity of the enzyme known as EZH2. EZH2 is known to play a role in the development and progression of various types of cancer, making CPI-1205 a promising candidate for cancer therapy.
Mécanisme D'action
CPI-1205 works by inhibiting the activity of EZH2, which is a histone methyltransferase that plays a role in the regulation of gene expression. EZH2 is known to be overexpressed in various types of cancer, leading to the dysregulation of gene expression and the promotion of cancer cell growth and survival. By inhibiting the activity of EZH2, CPI-1205 is able to restore normal gene expression and inhibit cancer cell growth.
Biochemical and Physiological Effects:
CPI-1205 has been shown to have a variety of biochemical and physiological effects, including the inhibition of EZH2 activity, the restoration of normal gene expression, and the inhibition of cancer cell growth and survival. Additionally, CPI-1205 has been shown to have synergistic effects when used in combination with other cancer therapies, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPI-1205 is its potential as a cancer therapy. It has been shown to be effective in preclinical studies, and its ability to inhibit the activity of EZH2 makes it a promising candidate for cancer therapy. However, there are also limitations to the use of CPI-1205 in lab experiments. For example, its efficacy may vary depending on the type of cancer being studied, and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on CPI-1205. One area of focus is the development of combination therapies that include CPI-1205, as it has been shown to have synergistic effects when used in combination with other cancer therapies. Additionally, more research is needed to fully understand the mechanism of action of CPI-1205 and its potential side effects, as well as its efficacy in clinical trials. Finally, there is a need for further research on the use of CPI-1205 in other diseases beyond cancer, as its ability to inhibit the activity of EZH2 may have applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of CPI-1205 involves several steps, including the reaction of 4-methyl-1,2-phenylenediamine with 2-chloro-5-nitrobenzoic acid to form 2-(4-methyl-1,2-phenylenediamine)-5-nitrobenzoic acid, which is then reacted with 3-bromoanisole to form 2-[3-(methoxy)phenyl]-1-methylbenzimidazole. This compound is then reacted with cyclopropylmethylaziridine to form the final product, 2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylbenzimidazole.
Applications De Recherche Scientifique
CPI-1205 has been the subject of several scientific studies, with a focus on its potential applications in cancer therapy. In preclinical studies, CPI-1205 has been shown to inhibit the activity of EZH2, which is known to play a role in the development and progression of various types of cancer, including prostate cancer, breast cancer, and lymphoma. Additionally, CPI-1205 has been shown to have synergistic effects when used in combination with other cancer therapies, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-23-20-8-3-2-7-19(20)22-21(23)16-5-4-6-18(11-16)25-14-17-13-24(17)12-15-9-10-15/h2-8,11,15,17H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUPUQLIKHUSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)OCC4CN4CC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(Difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2424773.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2424775.png)


![1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2424778.png)


![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2424784.png)
![7-(4-Chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2424787.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2424789.png)
![2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2424790.png)

![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2424793.png)

